5-(2-(4-Methylpiperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine
Description
Historical Context and Development
The development of this compound emerges from the broader historical progression of 1,3,4-thiadiazole chemistry, which has evolved significantly since the initial discovery of thiadiazole heterocycles. The 1,3,4-thiadiazole scaffold has been extensively studied because of its broad spectrum of pharmacological activities, with research efforts intensifying throughout the latter half of the twentieth century. The specific incorporation of piperidine moieties into thiadiazole structures represents a relatively recent advancement in heterocyclic chemistry, driven by the recognition that piperidine rings can significantly enhance biological activity and selectivity profiles.
The synthesis of piperidine-substituted thiadiazole derivatives has been facilitated by advances in cyclization methodologies and functional group transformations. Recent synthetic approaches have demonstrated that compounds bearing both nitrogen and sulfur in heterocyclic rings contribute unique chemical properties and potential biological activities. The development of this particular compound, with Chemical Abstracts Service registry number 115596-50-4, reflects the ongoing efforts to optimize the pharmacological properties of thiadiazole derivatives through strategic structural modifications.
Modern synthetic strategies for preparing such compounds have incorporated both conventional and microwave-irradiated methods, with microwave techniques proving more effective in yielding high-purity products. The evolution of these synthetic approaches has enabled researchers to access increasingly complex molecular architectures with precise control over stereochemistry and substitution patterns.
Position within the 1,3,4-Thiadiazole Family of Compounds
The molecular structure of this compound, represented by the molecular formula C₁₀H₁₈N₄S, positions it as a distinctive member of the 1,3,4-thiadiazole family. This compound belongs to the 2-amino-1,3,4-thiadiazole subfamily, which has demonstrated particularly promising antimicrobial properties and serves as an excellent scaffold for future pharmacologically active derivatives. The presence of the amino group at the 2-position of the thiadiazole ring provides significant reactivity for derivatization processes, making it a versatile intermediate for synthetic elaboration.
The 1,3,4-thiadiazole ring system itself consists of a five-membered aromatic heterocycle containing three carbon atoms, one nitrogen atom, and one sulfur atom. This arrangement imparts electron-deficient characteristics due to the electronegativity differences between sulfur and nitrogen, making it an excellent candidate for electron transfer processes. The planar, aromatic nature of the ring system contributes to its stability and ability to participate in various intermolecular interactions.
Within the broader classification of thiadiazole isomers, which include 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole forms, the 1,3,4-isomer has consistently demonstrated the most significant therapeutic potential. The specific substitution pattern in this compound, featuring an extended ethyl linker between the thiadiazole core and the methylpiperidine moiety, distinguishes it from simpler analogs and may contribute to enhanced pharmacological properties.
| Structural Feature | Description | Significance |
|---|---|---|
| Thiadiazole Core | 1,3,4-configuration with amino substitution | Provides electron-deficient aromatic system with biological activity |
| Piperidine Ring | 4-methylpiperidine moiety | Enhances lipophilicity and potential receptor interactions |
| Ethyl Linker | Two-carbon spacer | Allows conformational flexibility between ring systems |
| Molecular Formula | C₁₀H₁₈N₄S | Moderate molecular weight suitable for drug development |
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its representation of advanced synthetic methodologies and its potential as a lead compound for drug development. The compound exemplifies the successful integration of multiple heterocyclic systems, combining the well-established pharmacological properties of 1,3,4-thiadiazoles with the bioactive characteristics of piperidine derivatives. This molecular architecture has become increasingly important in medicinal chemistry due to the recognition that hybrid molecules often exhibit enhanced or novel biological activities compared to their individual components.
Recent advances in the synthesis of 1,3,4-thiadiazole-2-amine derivatives have emphasized the development of cost-efficient and safe one-pot methods, addressing previous limitations associated with harsh reaction conditions and complex purification procedures. The utilization of polyphosphate ester in synthetic protocols has enabled researchers to achieve cyclization reactions under mild conditions, typically not exceeding 85 degrees Celsius, while maintaining high yields and product purity.
The compound serves as an important example of structure-activity relationship studies within the thiadiazole family. Research has demonstrated that the nature of substituents on the thiadiazole ring significantly impacts biological activity, with electron-substituted groups often showing enhanced activity profiles. The specific positioning of the methylpiperidinyl ethyl substituent at the 5-position of the thiadiazole ring has been strategically designed to optimize both lipophilicity and target selectivity.
Furthermore, this compound represents advances in understanding the bioisosteric relationships between thiadiazoles and naturally occurring purines and pyrimidines. The ability of 1,3,4-thiadiazole derivatives to disrupt processes related to deoxyribonucleic acid replication makes them valuable tools for both antimicrobial and anticancer research. The structural complexity of this compound allows researchers to investigate the molecular mechanisms underlying these interactions with greater precision.
Overview of Scientific Interest and Applications
The scientific interest in this compound spans multiple research domains, reflecting the versatile nature of the 1,3,4-thiadiazole scaffold and its potential applications in pharmaceutical development. Current research initiatives focus primarily on exploiting the compound's structural features for the development of novel therapeutic agents with improved efficacy and selectivity profiles. The combination of the thiadiazole core with the piperidine substituent creates opportunities for investigating diverse biological targets and mechanisms of action.
Antimicrobial research represents one of the primary areas of scientific interest for this compound class. Studies have demonstrated that 2-amino-1,3,4-thiadiazole derivatives exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentration values ranging from 20 to 28 micrograms per milliliter. The structural modifications present in this compound may enhance these antimicrobial properties through improved membrane penetration and target binding.
Anticancer research has emerged as another significant application area for thiadiazole derivatives. Multiple studies have reported that 1,3,4-thiadiazole compounds exhibit cytotoxic effects by inducing programmed cell death in cancer cells and interfering with cellular processes involved in cancer progression. These compounds have demonstrated the ability to inhibit specific enzymes and receptors crucial for cancer cell growth and survival, including protein kinases and tyrosine kinases involved in cell signaling pathways. The extended structure of the target compound may provide enhanced selectivity for specific cancer cell lines.
Anticonvulsant activity represents an additional area of scientific investigation for 1,3,4-thiadiazole derivatives. Research has shown that various thiadiazole compounds exhibit significant protection in maximal electroshock seizure tests and pentylenetetrazol-induced seizure models. The incorporation of piperidine substituents has been associated with improved anticonvulsant profiles, suggesting potential applications in epilepsy treatment. The specific molecular architecture of this compound positions it as a candidate for neurological disorder research.
| Research Application | Reported Activities | Mechanism Targets |
|---|---|---|
| Antimicrobial Research | Inhibition of bacterial growth with minimum inhibitory concentration values 20-28 μg/mL | Cell wall synthesis, membrane integrity |
| Anticancer Investigation | Cytotoxic effects, apoptosis induction | Protein kinases, tyrosine kinases, deoxyribonucleic acid replication |
| Anticonvulsant Studies | Protection in seizure models, 66-80% efficacy at 100 mg/kg | Gamma-aminobutyric acid pathways, voltage-gated ion channels |
| Antioxidant Research | Moderate to good activity compared to standard compounds | Free radical scavenging, oxidative stress reduction |
The compound also demonstrates potential applications in materials science and coordination chemistry, where the electron-deficient nature of the thiadiazole ring and the coordinating ability of the nitrogen atoms make it suitable for metal complex formation. These applications extend beyond pharmaceutical research to include areas such as corrosion inhibition, photoluminescence, and electronic materials development.
Properties
IUPAC Name |
5-[2-(4-methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S/c1-8-2-5-14(6-3-8)7-4-9-12-13-10(11)15-9/h8H,2-7H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOZLQYAESVSLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Haloalkyl Intermediate
A key intermediate such as 2-chloroethyl-1,3,4-thiadiazol-2-amine derivative is synthesized by reacting the 1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of anhydrous sodium acetate. This intermediate is then subjected to nucleophilic substitution with 4-methylpiperidine under reflux conditions in dry solvents (e.g., benzene or dichloromethane) with catalytic triethylamine to facilitate the reaction.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 1,3,4-thiadiazol-2-amine + Chloroacetyl chloride + NaOAc | Formation of 2-chloroacetamide intermediate |
| 2 | Intermediate + 4-methylpiperidine + Triethylamine + reflux | Nucleophilic substitution yielding 5-(2-(4-methylpiperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine |
Alternative Direct Alkylation
In some synthetic routes, direct alkylation of the 1,3,4-thiadiazol-2-amine with haloalkyl derivatives bearing the 4-methylpiperidinyl group is performed. This method involves the reaction of the thiadiazole amine with a haloalkylated piperidine derivative under basic conditions, often using sodium hydride or potassium carbonate as a base in polar aprotic solvents like dimethylformamide (DMF).
Synthetic Scheme Summary
| Stage | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Formation of thiadiazole ring | Cyclodehydration | Thiosemicarbazide + Carboxylic acid + PPE | One-pot, mild conditions, no toxic reagents |
| Formation of haloalkyl intermediate | Acylation | Chloroacetyl chloride + NaOAc | Intermediate for nucleophilic substitution |
| Side chain introduction | Nucleophilic substitution | 4-Methylpiperidine + Triethylamine + reflux | Efficient substitution on haloalkyl intermediate |
| Alternative direct alkylation | Alkylation | Haloalkyl piperidine derivative + base + DMF | Direct attachment of side chain |
Analytical and Spectroscopic Characterization
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the presence of the thiadiazole ring and the piperidine side chain, with characteristic chemical shifts for aromatic and aliphatic protons.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Shows characteristic absorption bands for C=N, C–N, and NH2 groups.
- Elemental Analysis: Validates the molecular formula.
For example, in related thiadiazole derivatives, the disappearance of amide C=O bands and appearance of thiadiazole ring vibrations confirm successful cyclization and substitution.
Research Findings and Optimization Notes
- The use of polyphosphate ester (PPE) as a cyclodehydrating agent is a significant improvement over traditional methods, providing a safer and more environmentally benign route.
- Reaction yields for the nucleophilic substitution step typically range from 60% to 85%, depending on reaction time, temperature, and solvent choice.
- The choice of solvent and base critically affects the alkylation efficiency; polar aprotic solvents and strong bases favor higher yields.
- Purification is commonly achieved by column chromatography or recrystallization, ensuring high purity (>98%) suitable for biological testing.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-Methylpiperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(2-(4-Methylpiperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-(2-(4-Methylpiperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiadiazol-2-amine Derivatives
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-(2-(4-Methylpiperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound characterized by a thiadiazole ring and a piperidine moiety. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H18N4S
- Molecular Weight : 226.34 g/mol
- CAS Number : 878415-85-1
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
A study highlighted that derivatives of 1,3,4-thiadiazole possess significant antibacterial activity due to their ability to inhibit bacterial growth through interference with cellular processes .
Anticancer Properties
The anticancer potential of this compound is attributed to its ability to target specific pathways involved in tumorigenesis. Mechanisms include:
- Inhibition of RNA and DNA synthesis without affecting protein synthesis.
- Interaction with key kinases involved in cancer progression.
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit cell division, which is critical for cancer therapy .
Other Pharmacological Activities
The compound has also been investigated for various other biological activities:
- Anti-inflammatory : It may reduce inflammation through modulation of inflammatory mediators.
- Analgesic : Potential pain-relieving properties have been noted in preclinical studies.
These activities are linked to the presence of the thiadiazole ring which is known to enhance biological interactions .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The results indicated:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative | Staphylococcus aureus | 32 µg/mL |
| Thiadiazole Derivative | E. coli | 64 µg/mL |
This study underscores the compound's potential as an antimicrobial agent .
Anticancer Mechanism Exploration
Another significant investigation focused on the anticancer mechanisms of 1,3,4-thiadiazole derivatives. The findings suggested that these compounds could effectively inhibit cell proliferation in various cancer cell lines through:
- Induction of apoptosis.
- Cell cycle arrest at specific phases.
The study provided evidence supporting the use of thiadiazole derivatives in cancer therapeutics .
Q & A
Q. Advanced
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., piperidine vs. phenyl groups) while retaining the thiadiazole core to isolate contributing factors .
- Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to minimize variability .
- Crystallographic cross-validation : Compare structural data (e.g., hydrogen-bonding patterns) to rule out polymorphism-related discrepancies .
What analytical techniques are critical for assessing stability under varying pH and temperature conditions?
Q. Advanced
- Thermogravimetric analysis (TGA) : Measures thermal degradation thresholds.
- pH-dependent solubility studies : Monitor solubility shifts in buffers (pH 1–13) using UV-Vis spectroscopy.
- Degradation profiling : HPLC-MS identifies breakdown products under stress conditions (e.g., 40–80°C, oxidative environments) .
How does the compound’s crystal packing influence its physicochemical properties?
Advanced
Crystal packing, driven by N–H···N hydrogen bonds and π-π stacking, affects:
- Solubility : Tightly packed crystals (e.g., planar thiadiazole-pyridine systems) exhibit lower aqueous solubility .
- Stability : Strong intermolecular interactions (e.g., in molecule A vs. B of related compounds) enhance thermal stability .
What in silico methods predict the compound’s pharmacokinetic and toxicity profiles?
Q. Advanced
- Molecular docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., antimicrobial enzymes) .
- ADMET prediction : SwissADME estimates logP (lipophilicity) and topological polar surface area (TPSA) to assess absorption and blood-brain barrier penetration .
- Toxicity screening : ProTox-II identifies potential hepatotoxicity or mutagenicity .
Which in vitro models are suitable for initial biological activity screening?
Q. Basic
- Antimicrobial : Agar diffusion assays against Staphylococcus aureus or Escherichia coli .
- Anticancer : MTT assays on cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
How can researchers address low aqueous solubility during formulation studies?
Q. Advanced
- Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility .
- Salt formation : Hydrochloride salts improve solubility in polar solvents .
- Nanoformulations : Lipid-based nanoparticles or micelles encapsulate the compound for sustained release .
What mechanistic studies elucidate the compound’s mode of action?
Q. Advanced
- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics to target proteins .
- Western blotting : Measures downstream protein expression (e.g., apoptosis markers like caspase-3) .
- Reactive oxygen species (ROS) assays : Fluorescent probes (e.g., DCFH-DA) detect oxidative stress in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
